

ethacrynic acid FXIIIa inhibition specificity

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Compound Focus: Ethacrynic Acid

CAS No.: 58-54-8

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Comparative Profile of FXIIIa Inhibitors

The table below summarizes key information on **Ethacrynic Acid** and other FXIIIa inhibitors for which data was available in the search results.

Inhibitor Name	Type / Origin	Reported Potency (IC ₅₀)	Key Characteristics & Selectivity Notes	Research & Development Stage
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| **Ethacrynic Acid** [1] [2] [3] | Small Molecule (Michael acceptor) | ~105-120 μ M (Activity assay; α - α polymer.) [1] [3] | - Covalently binds catalytic Cys314 [1] [2].

- **Selectivity:** Did not affect APTT/PT clotting times at 2.5 mM, suggesting selectivity over serine proteases [1] [2]. Its selectivity against other transglutaminases (e.g., TG2) is not specified in the results. | Approved drug (diuretic); investigated for FXIIIa inhibition in pre-clinical research. | | **Tridegin** [4] | Peptide (Giant Amazon leech) | Potent and specific (specific value not given in results) [4] | - So far, the only reported **potent and specific** peptidic inhibitor of FXIIIa [4].
- The C-terminal part is key for inhibition, while the N-terminal part contributes to binding affinity [4]. | Natural product; used as a research tool and a potential lead structure. | | **ZED3197** [5] | Peptidomimetic | Potent (specific value not given in results) [5] | - **Selectivity:** Reported as a potent and selective inhibitor of human FXIIIa [5].
- In vivo data suggests it dissociates antithrombotic effect from increased bleeding tendency [5]. | Potential drug candidate; pre-clinical stage. | | **KM93** [6] | Small Molecule (Fluorescent Probe) | N/A | - A fluorescent probe designed to **selectively label** active FXIIIa [6].

- Reported high efficiency ($k_{\text{inact}}/K_I = 127,300 \text{ M}^{-1} \text{ min}^{-1}$) and 6.5-fold selectivity over TG2 [6]. | Chemical tool for research (imaging). |

Detailed Experimental Data & Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used to characterize **Ethacrynic Acid's** effects on FXIIIa.

Direct Inhibition of Human FXIIIa Transglutamination Activity

- **Objective:** To determine the potency and efficacy of EA in inhibiting the core enzymatic activity of FXIIIa.
- **Protocol Summary** [1] [2]:
 - **Assay Type:** Bisubstrate-based fluorescence trans-glutamination assay.
 - **Key Reagents:** Human FXIIIa, dansylcadaverine (amine substrate), N,N-dimethyl-casein (acyl substrate).
 - **Procedure:** FXIIIa was pre-incubated with EA in buffer. The reaction was initiated by adding dansylcadaverine. The initial rate of increase in fluorescence ($\lambda_{\text{Ex}} = 360 \text{ nm}$, $\lambda_{\text{Em}} = 490 \text{ nm}$) due to the conjugation of the two substrates was measured.
 - **Data Analysis:** Residual FXIIIa activity at each [I] was calculated. Data was fitted to a logistic equation to derive IC_{50} and efficacy ($\Delta Y\%$, the maximum achievable inhibition).
- **Reported Outcome:** EA inhibited FXIIIa with an IC_{50} of $105.9 \pm 32.5 \mu\text{M}$ and an efficacy (ΔY) of $65.7 \pm 11.1\%$ [1] [2] [3].

Effect on FXIIIa-Mediated Fibrin(ogen) Polymerization

- **Objective:** To establish the physiological relevance of inhibition on a key substrate, fibrin.
- **Protocol Summary** [1] [3]:
 - **Assay Type:** SDS-PAGE analysis.
 - **Key Reagents:** Fibrinogen, human FXIIIa, human α -thrombin, CaCl_2 .
 - **Procedure:** A solution of fibrinogen and FXIIIa was clotted with thrombin in the presence of varying EA concentrations. The resulting clots were dissolved and analyzed by SDS-PAGE to visualize the cross-linked fibrin polymers (γ - γ dimers and α - α polymers).
 - **Data Analysis:** The intensity of the cross-linked bands was assessed to determine inhibition.
- **Reported Outcome:** EA dose-dependently inhibited the formation of cross-linked fibrin polymers. It was more potent at inhibiting α - α polymer formation ($IC_{50} \sim 120 \mu\text{M}$) than γ - γ dimer formation (IC_{50}

~1177 μM) [3].

Effect on FXIIIa-Mediated Cross-linking of α_2 -Antiplasmin (α_2 -AP)

- **Objective:** To assess the impact on FXIIIa's role in protecting clots from fibrinolysis.
- **Protocol Summary** [1] [3]:
 - **Assay Type:** Western Blot.
 - **Key Reagents:** Fibrinogen, FXIIIa, α_2 -AP.
 - **Procedure:** The reaction mixture containing fibrinogen, FXIIIa, and α_2 -AP was incubated with EA. The formation of the high-molecular-weight fibrin(ogen)- α_2 -AP complex was detected via Western Blot.
- **Reported Outcome:** EA inhibited the cross-linking of α_2 -AP to fibrin at concentrations as low as 100 μM [3].

Selectivity Profiling via Clotting Time Assays

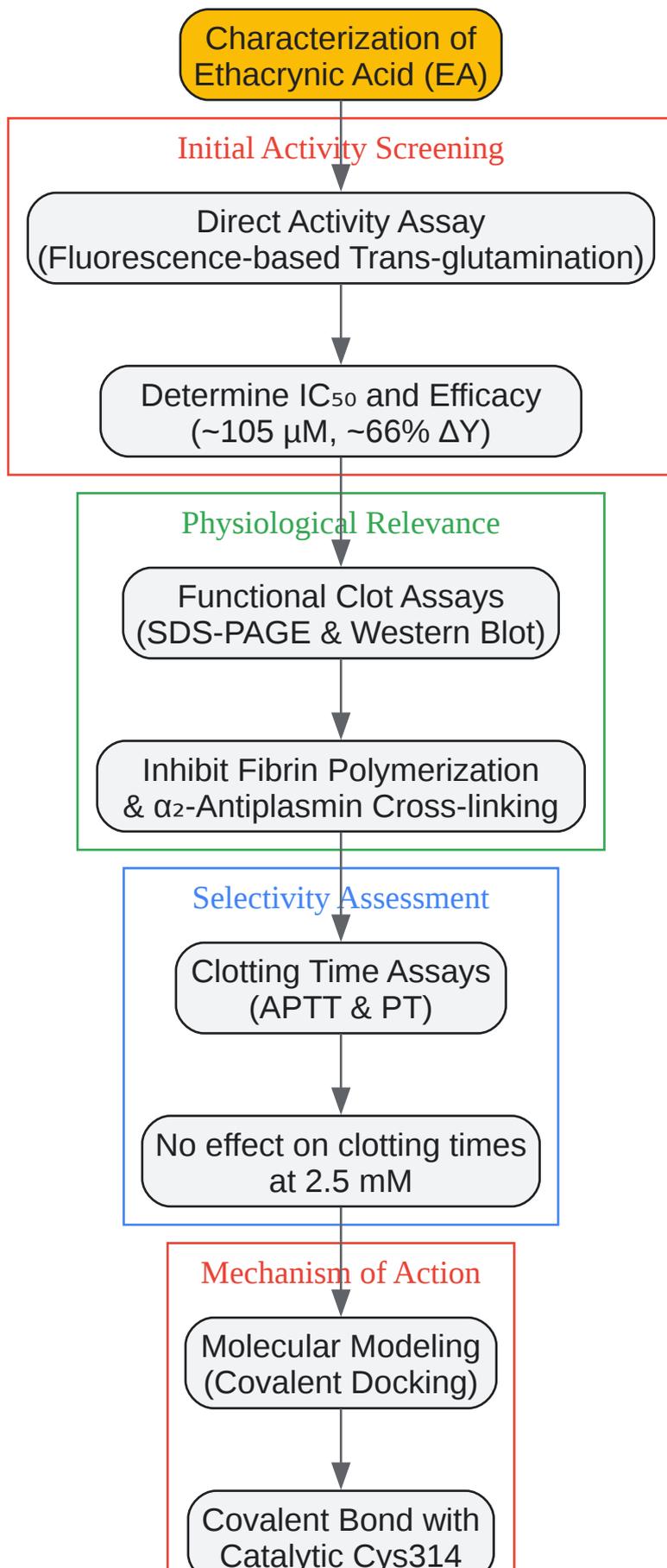
- **Objective:** To evaluate the selectivity of EA against the broader coagulation cascade.
- **Protocol Summary** [1] [2]:
 - **Assays:** Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT).
 - **Key Reagent:** Pooled normal human plasma.
 - **Procedure:** EA was added to human plasma at concentrations up to 2.5 mM, and standard APTT and PT assays were performed.
- **Reported Outcome:** EA did not prolong APTT or PT clotting times at the highest concentration tested (2.5 mM), indicating a lack of significant effect on the intrinsic, extrinsic, and common coagulation pathways [1] [2].

Molecular Modeling of the Binding Mode

- **Objective:** To propose a putative binding mode of EA within the active site of FXIIIa.
- **Protocol Summary** [1] [2]:
 - **Method:** Computational molecular modeling and docking.
 - **Software:** Maestro (Schrodinger Suite); Glide for non-covalent docking, Covalent Docking tool for covalent binding.
 - **Protein Structure:** FXIIIa (PDB ID: 4KTY).
- **Reported Outcome:** The modeling studies demonstrated that the electrophilic Michael acceptor moiety of EA forms a covalent bond with the catalytic cysteine residue (Cys314) in the active site of FXIIIa [1] [2].

Experimental Workflow Visualization

The following diagram illustrates the logical sequence of key experiments used to characterize **Ethacrynic Acid** as a FXIIIa inhibitor, from initial screening to mechanistic studies.





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Interpretation of Key Findings

- **Mechanism: Ethacrynic Acid** acts as a **covalent inhibitor** of FXIIIa, targeting the active site Cys314. This is consistent with its known chemistry as a Michael acceptor [1] [2].
- **Specificity Profile:** The evidence suggests a degree of functional specificity. EA disrupts the final clot stabilization step mediated by FXIIIa without affecting the earlier stages of the coagulation cascade (as shown by unchanged APTT/PT) [1] [2]. This makes it a useful tool for isolating FXIIIa's function.
- **Limitations for Therapeutic Development:** Its moderate potency (IC₅₀ in the high μM range) and potential for off-target effects due to its reactive moiety may limit its direct use as a therapeutic anticoagulant. However, it serves as a valuable starting point for medicinal chemistry.

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